Unveiling the Origins of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone: A Technical Guide to its Microbial and Fungal Sources
Unveiling the Origins of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone: A Technical Guide to its Microbial and Fungal Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Styrylpyrone of Interest
4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is a hydroxylated styryl-lactone that has garnered interest within the scientific community. Its structural complexity and relationship to other bioactive compounds place it at the intersection of natural product chemistry and biotechnology. This guide provides an in-depth exploration of the natural sources of this compound, focusing on its microbial biotransformation and the broader context of its parent compounds' origins in medicinal fungi.
The core structure of this molecule is a 2-pyrone ring, a lactone that is a common scaffold in a variety of natural products with diverse biological activities.[1] The styryl moiety attached to the pyrone ring is characteristic of the styrylpyrone class of compounds, which are known for their antioxidant, anti-inflammatory, and cytotoxic properties.[2][3]
Part 1: Direct Microbial Source via Biotransformation
The most direct route to 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is not through direct isolation from a plant or fungal species, but rather through the microbial metabolism of a precursor compound, yangonin.[4][5] Yangonin is one of the major kavalactones found in the roots of the kava plant (Piper methysticum), a crop of the Pacific Islands known for its traditional use in producing a calming beverage.[6][7]
The Biotransformation Process
Microbial biotransformation is a powerful tool for creating novel or modified bioactive compounds. In the case of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, specific fungi have been identified that can hydroxylate yangonin to produce the target compound.
A key study demonstrated that the fungus Absidia coerulea KCTC 6936 is capable of metabolizing yangonin into 4,12-dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone.[4][5] Another fungus, Cunninghamella elegans var. elegans KCTC 6992 , was also shown to metabolize yangonin, producing other hydroxylated derivatives.[4][5]
This biotransformation represents a valuable method for the production of this specific dihydroxylated and methoxylated styrylpyrone, which may not be readily available from other natural sources.
Experimental Protocol: Microbial Transformation of Yangonin
The following is a generalized protocol based on methodologies for the microbial transformation of flavonoids and other natural products.[8][9][10]
1. Microorganism and Culture Preparation:
-
Obtain a pure culture of Absidia coerulea KCTC 6936.
-
Prepare a suitable culture medium (e.g., Potato Dextrose Broth).
-
Inoculate the medium with the fungal spores or mycelia and incubate at an appropriate temperature (typically 25-28°C) with shaking for 2-3 days to obtain a seed culture.
2. Biotransformation:
-
Transfer the seed culture to a larger volume of fresh medium.
-
Prepare a stock solution of yangonin in a suitable solvent (e.g., ethanol or DMSO).
-
Add the yangonin solution to the fungal culture. The final concentration of the substrate should be optimized to avoid toxicity to the microorganism.
-
Continue the incubation under the same conditions for a period of 7-14 days. Monitor the transformation process by periodically taking samples and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
3. Extraction and Isolation:
-
After the incubation period, separate the mycelia from the culture broth by filtration.
-
Extract the culture broth with an organic solvent such as ethyl acetate.
-
Extract the mycelia with a solvent like methanol or acetone, then partition the extract with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude extract can then be subjected to column chromatography (e.g., silica gel or Sephadex LH-20) for purification of the transformed product.
4. Structure Elucidation:
-
The purified compound's structure is confirmed using spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for determining the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) are used to establish connectivity.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) and Ultraviolet (UV) spectroscopy: To identify functional groups and conjugated systems.
-
Part 2: The Fungal Kingdom: A Rich Source of Styrylpyrones
While 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is a product of microbial transformation, its core structure is representative of a large class of naturally occurring styrylpyrones found predominantly in fungi.[11] Understanding these sources provides a broader context for the significance of this compound class.
The medicinal fungi of the genera Phellinus and Inonotus are particularly well-known for producing a diverse array of styrylpyrones.[11] These fungi have a long history of use in traditional medicine, and their bioactive constituents are a subject of ongoing research.[12][13]
Key Fungal Species Producing Styrylpyrones:
| Fungal Genus | Key Species | Notable Styrylpyrones |
| Phellinus | P. linteus, P. igniarius, P. baumii | Hispidin, Hypholomine B, Davallialactone, Inoscavin A, Phelligridin D[3][14] |
| Inonotus | I. hispidus, I. obliquus, I. xeranticus | Hispidin and its derivatives[12][13] |
These fungal styrylpyrones exhibit a wide range of biological activities, including potent antioxidant, anti-inflammatory, antiviral, and anticancer effects.
Biosynthesis of Fungal Styrylpyrones
The biosynthesis of styrylpyrones in fungi, such as hispidin, is a subject of significant research. The proposed pathway involves the condensation of a phenylpropanoid precursor, such as caffeic acid, with malonyl-CoA.[1][15][16] This process is catalyzed by polyketide synthases (PKSs).
Caption: Proposed biosynthetic pathway of hispidin in fungi.
Part 3: Biological Significance and Future Directions
The biological activities of fungal styrylpyrones are well-documented. Hispidin, a prominent example, is a potent antioxidant and has been shown to have neuroprotective and anticancer properties.[13][15] The structural modifications, such as the dihydroxylation and methoxylation seen in 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone, can significantly impact the biological activity of the parent compound.
Further research is warranted to fully elucidate the pharmacological profile of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone. Its unique structure, derived from the microbial transformation of a well-known psychoactive compound, makes it a compelling candidate for further investigation in drug discovery programs.
The exploration of microbial biotransformation as a means to generate novel styrylpyrone derivatives is a promising avenue for future research. This approach can lead to the discovery of new compounds with enhanced or novel biological activities.
References
- Proposed biosynthesis pathways for styrylpyrones in Inonotus and Phellinus fungi. (n.d.).
- Lee, I.-K., & Yun, B.-S. (2011). Styrylpyrone-class compounds from medicinal fungi Phellinus and Inonotus spp., and their medicinal importance. The Journal of Antibiotics, 64(5), 349–359.
- Styrylpyrone-class compounds from medicinal fungi Phellinus and Inonotus spp., and their medicinal importance. (n.d.).
- Lee, I. K., & Yun, B. S. (2011). Styrylpyrone-class compounds from medicinal fungi Phellinus and Inonotus spp., and their medicinal importance. ProQuest.
- Lee, I. K., Kim, Y. S., Jang, Y. W., Jung, J. Y., & Yun, B. S. (2010). Styrylpyrones from the medicinal fungus Phellinus baumii and their antioxidant properties.
- Pyrone Biomonitored Synthesis. (n.d.). Orbital: The Electronic Journal of Chemistry.
- Screening for proteins related to the biosynthesis of hispidin and its derivatives in Phellinus igniarius using iTRAQ proteomic analysis. (n.d.). PMC.
- Proposed biosynthesis pathways for styrylpyrones in Inonotus and Phellinus fungi. (n.d.).
- Shashkova, E., Panteleev, D., & Gurevich, V. (2021). Therapeutic Potential of Hispidin—Fungal and Plant Polyketide. Molecules, 26(8), 2349.
- Kim, J.-H., Kim, H.-J., & Lee, I.-S. (2010). Microbial Metabolism of Yangonin, a Styryl Lactone from Piper methysticum (Kava).
- Styrylpyrones from Phellinus linteus Mycelia Alleviate Non-Alcoholic Fatty Liver by Modulating Lipid and Glucose Metabolic Homeostasis in High-Fat and High-Fructose Diet-Fed Mice. (n.d.). PMC.
- Identification of hispidin as a bioluminescent active compound and its recycling biosynthesis in the luminous fungal fruiting body. (n.d.).
- Microbial Metabolism of Yangonin, a Styryl Lactone from Piper methysticum (Kava). (n.d.). DBpia.
- Simple and Rapid Method for Wogonin Preparation and Its Biotransform
- Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601. (2024). PubMed.
- Isolation, structure elucidation, and antimycobacterial properties of dimeric naphtho-gamma-pyrones from the marine-derived fungus Aspergillus carbonarius. (2008). PubMed.
- Isolation, Structure Elucidation and Total Synthesis of Lajollamide A from the Marine Fungus Asteromyces cruci
- Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products. (n.d.). MDPI.
- Biotransformation of Flavonoids with -NO2, -CH3 Groups and -Br, -Cl Atoms by Entomopathogenic Filamentous Fungi. (n.d.). PMC.
- Biotransformation of terpenoids by fungi and bacteria - A literature update. (n.d.).
- Endophytic Fungi-Mediated Biocatalysis and Biotransformations Paving the Way Toward Green Chemistry. (n.d.). Frontiers.
- yangonin 2H-pyran-2-one, 4-methoxy-6-(2-(4-methoxyphenyl)ethenyl)-, (E)- (9CI). (n.d.). The Good Scents Company.
- Yangonin | 500-62-9 | FY137901. (n.d.). Biosynth.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Styrylpyrone-class compounds from medicinal fungi Phellinus and Inonotus spp., and their medicinal importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Styrylpyrones from the medicinal fungus Phellinus baumii and their antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial Metabolism of Yangonin, a Styryl Lactone from Piper methysticum (Kava) -Natural Product Sciences | 학회 [koreascience.kr]
- 5. Microbial Metabolism of Yangonin, a Styryl Lactone from Piper methysticum (Kava) - Natural Product Sciences : 논문 | DBpia [dbpia.co.kr]
- 6. yangonin, 500-62-9 [thegoodscentscompany.com]
- 7. Yangonin | 500-62-9 | FY137901 | Biosynth [biosynth.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Biotransformation of Flavonoids with -NO2, -CH3 Groups and -Br, -Cl Atoms by Entomopathogenic Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic Potential of Hispidin—Fungal and Plant Polyketide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Styrylpyrones from Phellinus linteus Mycelia Alleviate Non-Alcoholic Fatty Liver by Modulating Lipid and Glucose Metabolic Homeostasis in High-Fat and High-Fructose Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for proteins related to the biosynthesis of hispidin and its derivatives in Phellinus igniarius using iTRAQ proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
